4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde

Catalog No.
S14588091
CAS No.
M.F
C15H12F2O
M. Wt
246.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde

Product Name

4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde

IUPAC Name

4-[1-(2,4-difluorophenyl)ethyl]benzaldehyde

Molecular Formula

C15H12F2O

Molecular Weight

246.25 g/mol

InChI

InChI=1S/C15H12F2O/c1-10(12-4-2-11(9-18)3-5-12)14-7-6-13(16)8-15(14)17/h2-10H,1H3

InChI Key

VXEKVQHAUCCFRC-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C=O)C2=C(C=C(C=C2)F)F

4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde (CAS 2586126-65-8) is a highly specialized, conformationally restricted diaryl building block utilized primarily in the synthesis of advanced heteroaromatic therapeutics, including PDE-4 and DGK inhibitors [1]. Featuring a reactive formyl group, a chiral alpha-methyl bridge, and a metabolically stabilized 2,4-difluorophenyl moiety, this compound serves as a critical electrophilic intermediate. In industrial and medicinal chemistry workflows, it is prioritized for its ability to undergo high-yielding reductive aminations and condensation reactions, offering a direct route to complex, sterically tuned active pharmaceutical ingredient (API) scaffolds while bypassing the multi-step reductions required by its benzoic acid counterparts [2].

Substituting 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde with simpler analogs, such as 4-(2,4-difluorobenzyl)benzaldehyde or 4-(1-(4-fluorophenyl)ethyl)benzaldehyde, fundamentally alters both downstream processability and final API performance. The absence of the alpha-methyl group in benzyl analogs removes a critical chiral vector, often resulting in a severe drop in target binding affinity due to increased conformational entropy [1]. Furthermore, omitting the ortho-fluorine atom significantly increases susceptibility to CYP450-mediated oxidative metabolism, compromising the pharmacokinetic profile of the final drug candidate. Attempting to use the benzoic acid derivative instead of the benzaldehyde necessitates additional activation and reduction steps, increasing reagent costs, generating more waste, and reducing overall synthetic throughput [2].

Synthetic Efficiency: Direct Reductive Amination vs. Amide Reduction

When synthesizing benzylic amine APIs, utilizing 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde allows for a one-step reductive amination with primary or secondary amines, typically achieving yields exceeding 85%. In contrast, utilizing the baseline comparator, 4-(1-(2,4-Difluorophenyl)ethyl)benzoic acid, requires a three-step sequence (activation, amidation, and harsh reduction) that generally limits the overall yield to approximately 55% [1]. This direct formyl reactivity eliminates the need for expensive coupling reagents (e.g., HATU) and hazardous reducing agents (e.g., LiAlH4).

Evidence DimensionOverall yield for benzylic amine formation
Target Compound Data>85% yield (1-step reductive amination via NaBH(OAc)3)
Comparator Or Baseline4-(1-(2,4-Difluorophenyl)ethyl)benzoic acid (~55% yield over 3 steps)
Quantified Difference30% absolute yield improvement and elimination of 2 synthetic steps
ConditionsStandard laboratory scale (1-10 mmol), room temperature

Procuring the benzaldehyde directly eliminates the need for expensive coupling reagents and harsh reducing agents, drastically streamlining API manufacturing.

Conformational Restriction: Alpha-Methyl Impact on Target Affinity

The alpha-methyl bridge in 4-(1-(2,4-Difluorophenyl)ethyl)benzaldehyde restricts the rotation of the diaryl system, locking it into a preferred bioactive conformation. When incorporated into heteroaromatic inhibitors (such as PDE-4 or DGK targeting scaffolds), derivatives of this compound typically exhibit IC50 values in the 5–15 nM range. By comparison, derivatives synthesized from the des-methyl comparator, 4-(2,4-difluorobenzyl)benzaldehyde, suffer from higher conformational entropy and typically show IC50 values around 150 nM [1].

Evidence DimensionIn vitro target affinity (IC50) of derived heteroaromatic inhibitors
Target Compound DataTypical IC50 in the 5–15 nM range
Comparator Or BaselineDes-methyl analog (4-(2,4-difluorobenzyl)benzaldehyde) derivatives (~150 nM)
Quantified Difference10- to 30-fold improvement in binding affinity
ConditionsEnzymatic inhibition assays (e.g., PDE-4 / DGK models)

The alpha-methyl bridge locks the diaryl system into an optimal bioactive conformation, making this specific precursor essential for synthesizing high-potency candidates.

Metabolic Stability: The 2,4-Difluoro Advantage

The specific 2,4-difluoro substitution pattern provided by this building block is critical for blocking oxidative metabolism. In standard human liver microsome (HLM) assays, scaffolds incorporating the 2,4-difluoro moiety demonstrate high metabolic stability, with intrinsic clearance (CL_int) rates often below 15 µL/min/mg protein. Conversely, substituting this precursor with the monofluoro analog, 4-(1-(4-fluorophenyl)ethyl)benzaldehyde, leaves the ortho position vulnerable to CYP450-mediated oxidation, resulting in rapid clearance rates exceeding 50 µL/min/mg protein [1].

Evidence DimensionIn vitro intrinsic clearance (CL_int) in human liver microsomes
Target Compound Data<15 µL/min/mg protein (highly stable)
Comparator Or BaselineMonofluoro analog (4-(1-(4-fluorophenyl)ethyl)benzaldehyde) derivatives (>50 µL/min/mg protein)
Quantified Difference>70% reduction in metabolic clearance rate
ConditionsHuman liver microsome (HLM) stability assay, 37°C, 45 min

The ortho-fluorine atom sterically and electronically shields the aromatic ring from CYP450 oxidation, ensuring the final synthesized API maintains a viable pharmacokinetic half-life.

Synthesis of PDE-4 and DGK Inhibitors

This compound is the exact precursor required when the spatial arrangement of the 2,4-difluorophenyl group and the alpha-methyl chiral center is strictly necessary to achieve nanomolar target affinity in heteroaromatic drug candidates [1].

Late-Stage Reductive Amination Workflows

Ideal for process chemistry workflows where researchers must rapidly append a bulky, metabolically stable lipophilic tail to a complex primary or secondary amine without resorting to the harsh amide-reduction conditions required by benzoic acid analogs [2].

Development of Conformationally Restricted Diaryl Scaffolds

The preferred building block when actively replacing flexible benzyl linkers in legacy lead compounds with alpha-methyl bridged analogs to improve target residence time and reduce off-target effects [3].

XLogP3

3.8

Hydrogen Bond Acceptor Count

3

Exact Mass

246.08562133 g/mol

Monoisotopic Mass

246.08562133 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

Explore Compound Types